N-(2,4-Dinitrophenyl)-L-alanine methyl ester

Chiral analysis Enantiomeric purity Optical rotation

N-(2,4-Dinitrophenyl)-L-alanine methyl ester (Dnp-Ala-OMe; CAS 10420-63-0; molecular formula C₁₀H₁₁N₃O₆; MW 269.21 g/mol) is an α-amino acid ester and N-protected L-alanine derivative in which the 2,4-dinitrophenyl (DNP) chromophore is attached to the α-amino group and the carboxyl terminus is methyl-esterified. The compound is a crystalline solid (light yellow to orange powder or crystal) with a reported melting point of 74–76 °C (lit.) and a specific rotation of [α]²⁰/D −22° (c = 1, toluene).

Molecular Formula C10H11N3O6
Molecular Weight 269.21 g/mol
Cat. No. B7800442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dinitrophenyl)-L-alanine methyl ester
Molecular FormulaC10H11N3O6
Molecular Weight269.21 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C10H11N3O6/c1-6(10(14)19-2)11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-6,11H,1-2H3
InChIKeyRXDDNUKGTCKLDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester: Procurement-Relevant Identity, Purity, and Structural Specifications


N-(2,4-Dinitrophenyl)-L-alanine methyl ester (Dnp-Ala-OMe; CAS 10420-63-0; molecular formula C₁₀H₁₁N₃O₆; MW 269.21 g/mol) is an α-amino acid ester and N-protected L-alanine derivative in which the 2,4-dinitrophenyl (DNP) chromophore is attached to the α-amino group and the carboxyl terminus is methyl-esterified [1]. The compound is a crystalline solid (light yellow to orange powder or crystal) with a reported melting point of 74–76 °C (lit.) and a specific rotation of [α]²⁰/D −22° (c = 1, toluene) [2]. It is supplied as a single, stereochemically defined L-enantiomer, with purity specifications of ≥98.0% by HPLC (TCI) or 97% (Sigma-Aldrich) [2]. The DNP chromophore imparts strong UV–Vis absorption and distinct mass spectrometric ionization characteristics, while the methyl ester enhances solubility in organic solvents relative to the free acid form .

Why N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester Cannot Be Replaced by In-Class DNP-Amino Acid Analogs


Within the class of DNP-amino acid derivatives, substitution with a close analog—such as the free acid (N-(2,4-dinitrophenyl)-L-alanine, CAS 1655-52-3), the racemic DL-methyl ester (CAS 85932-69-0), or the D-enantiomer—introduces functionally consequential differences in solubility, reactivity, enzymatic recognition, and optical properties that undermine reproducibility in chiral analysis, nonlinear optical (NLO) materials design, and enzyme-substrate studies. The methyl ester group confers enhanced organic-solvent solubility and alters the compound's chromatographic retention, melting point (74–76 °C vs. 177–181 °C for the free acid), and reactivity toward nucleophiles and enzymes [1]. Critically, the L-configuration is a prerequisite for stereospecific enzymatic hydrolysis by carboxypeptidase-Y, which discriminates L-DNP-amino acid methyl esters from their D-counterparts with absolute selectivity [2]. Furthermore, the 2,4-dinitro substitution pattern enables base-catalyzed cyclization to benzimidazole-N-oxides under distinctly milder conditions than the mono-nitro (2-nitrophenyl) analog, a reactivity difference rooted in the electron-withdrawing effect of the second nitro group at the 4-position [3]. These interdependent structural features mean that generic substitution without rigorous verification of stereochemistry, esterification state, and nitro-group substitution pattern will produce divergent experimental outcomes.

Quantitative Differentiation Evidence for N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester vs. Closest Analogs and Alternatives


Chiroptical Identity: Specific Rotation Enables Enantiomeric Purity Verification vs. D-Enantiomer and Racemate

N-(2,4-Dinitrophenyl)-L-alanine methyl ester exhibits a specific rotation of [α]²⁰/D −22° (c = 1, toluene) [1]. In contrast, the racemic DL-alanine methyl ester analog (CAS 85932-69-0) is optically inactive (specific rotation ≈ 0°), while the D-enantiomer would be expected to display [α]²⁰/D ≈ +22° under identical conditions. This quantifiable chiroptical signature provides a direct QC parameter for verifying enantiomeric integrity upon receipt, which is critical for any application requiring stereochemical fidelity—including enzymatic stereoselectivity assays and chiral NLO crystal growth—where inadvertent use of the racemate or D-enantiomer would yield null or inverse results .

Chiral analysis Enantiomeric purity Optical rotation

Nonlinear Optical Performance: Second-Harmonic Generation Figure of Merit 15× Larger Than LiNbO₃

Methyl-(2,4-dinitrophenyl)-aminopropanoate (MAP, i.e., Dnp-Ala-OMe) crystallizes in a noncentrosymmetric space group by virtue of its chiral L-alanine moiety, an essential prerequisite for second-order nonlinear optical activity. Quantitative characterization by Oudar and Hierle demonstrated that MAP is phase-matchable over its entire transparency range, with a figure of merit d²/n³ for parametric interactions 15 times larger than that of LiNbO₃ (a standard inorganic NLO benchmark) [1]. A 30% second-harmonic conversion efficiency was observed in a 1-mm-thick crystal, and the optical damage threshold exceeds 1 GW/cm² for 10⁻⁸-s pulses at 1.06 μm [1]. In a subsequent head-to-head study of MAP analogs (alanine, phenylalanine, and serine derivatives), none of the MAP analogs exhibited SHG efficiencies as high as that of MAP; the serine derivative showed substantially better alignment than phenylalanine-based analogs but was still inferior to MAP [2]. The L-alanine-derived methyl ester thus provides the optimal balance of molecular hyperpolarizability and crystal packing among this compound family.

Nonlinear optics Second harmonic generation Organic NLO crystals

Enzymatic Stereoselectivity: Absolute Discrimination of L- vs. D-Enantiomer by Carboxypeptidase-Y

Carboxypeptidase-Y (CPD-Y) exhibits absolute stereoselectivity toward DNP-amino acid methyl esters: treatment of a mixture of L- and D-DNP-amino acid methyl esters with CPD-Y results in hydrolysis of only the L-esters to the corresponding DNP-L-amino acids, while all D-esters remain completely unaffected [1]. This binary (hydrolyzed/unhydrolyzed) stereochemical discrimination forms the basis of a validated analytical method for detecting and quantifying D-amino acids in the nanomole range. The L-alanine methyl ester substrate is thus uniquely suited as a positive-control substrate for CPD-Y activity assays and as a reference standard in D-amino acid enantiomeric excess determination workflows, whereas the D-enantiomer or the free acid would fail to serve either role [1].

Enzymatic resolution D-amino acid detection Carboxypeptidase-Y

Cyclization Reactivity: 2,4-Dinitro Substitution Lowers Base Strength Requirement vs. Mono-Nitro Analog

The base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids to 2-substituted 5-nitro-1H-benzimidazole-3-oxides (antibacterial pharmacophores) proceeds via a dianion intermediate and is strongly dependent on the nitro-substitution pattern. George et al. demonstrated that N-(2-nitrophenyl)phenylalanine, bearing only one nitro group, requires a significantly stronger base to achieve cyclization compared to the 2,4-dinitrophenyl analog [1]. The second nitro group at the 4-position enhances the acidity of the anilino NH proton and stabilizes the negative charge developed during cyclization, thereby lowering the activation barrier. Although this comparison was established for phenylalanine derivatives, the electronic effect of the 2,4-dinitro vs. 2-nitro substitution pattern is a class-level property transferable to the alanine series [1][2].

Benzimidazole-N-oxide synthesis Cyclization kinetics Nitroarene reactivity

Thermal Identity and Purity Specification: Melting Point and HPLC Purity as Procurement QC Gate Parameters vs. Free Acid

N-(2,4-Dinitrophenyl)-L-alanine methyl ester exhibits a sharp melting point of 74–76 °C (Sigma-Aldrich, 97% purity) or 81.0–84.0 °C (TCI, >98.0% HPLC purity) [1]. This is dramatically lower than the corresponding free acid, N-(2,4-dinitrophenyl)-L-alanine (CAS 1655-52-3), which melts at 177–181 °C . The ~100 °C melting point depression upon methyl esterification provides a rapid, low-cost identity confirmation test (mixed melting point or DSC) that can distinguish the ester from the free acid upon receipt. The commercial availability at >98.0% HPLC purity (TCI) establishes a quantitative acceptance criterion suitable for direct use without further purification in most research applications .

Quality control Melting point HPLC purity specification

Chromatographic Retention and Detection: DNP Chromophore Enables Sensitive UV and MS Detection vs. Underivatized Alanine

The 2,4-dinitrophenyl chromophore endows N-(2,4-dinitrophenyl)-L-alanine methyl ester with strong UV absorption suitable for HPLC detection at 254–360 nm and distinctive negative-ion mass spectrometric behavior. In negative-ion chemical ionization mass spectrometry of DNP-amino acid methyl esters, the molecular anion [M]⁻• constitutes the base peak for all common amino acid derivatives, providing a simple, high-sensitivity MS fingerprint [1]. By contrast, underivatized alanine methyl ester lacks a strong UV chromophore and yields far weaker MS signals, limiting trace-level detection. The DNP chromophore is sufficiently stable and strongly absorbing to permit separation and quantitation of DNP-amino acids in the nanomolar range by HPLC [2]. This detection advantage is shared broadly across DNP-amino acid derivatives but is a key differentiator versus non-DNP-derivatized amino acid esters when selecting a substrate for trace-level analytical method development.

HPLC detection DNP derivatization Amino acid analysis

Validated Application Scenarios for N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester Based on Quantitative Evidence


Organic Nonlinear Optical (NLO) Crystal Growth for Frequency Doubling and Parametric Devices

N-(2,4-Dinitrophenyl)-L-alanine methyl ester (MAP) is the founding member of a demonstrated NLO crystal family. Its figure of merit d²/n³ is 15× that of LiNbO₃, with 30% SHG conversion efficiency in a 1-mm crystal and optical damage threshold >1 GW/cm² [1]. The L-alanine chirality enforces a noncentrosymmetric crystal structure (point group 2), which is mandatory for second-order NLO activity. Critically, among MAP analogs prepared from alanine, phenylalanine, and serine, none matched the SHG efficiency of the L-alanine-derived methyl ester, confirming its optimal molecular packing and charge-transfer axis alignment within this compound class [2]. This compound is therefore the rational first-choice procurement target for any research program optimizing organic SHG or electro-optic materials.

Carboxypeptidase-Y Substrate for D-Amino Acid Enantiomeric Excess Determination

The absolute stereoselectivity of carboxypeptidase-Y—which hydrolyzes DNP-L-amino acid methyl esters completely while leaving D-esters untouched—makes this compound the validated positive-control substrate in workflows for quantifying D-amino acid content in peptides and proteins [1]. The method achieves nanomolar detection limits due to the strong DNP UV absorption. Laboratories procuring this compound for D-amino acid analysis should specify the L-enantiomer with verified optical rotation ([α]²⁰/D −22°, c = 1, toluene) to ensure the substrate is fully hydrolyzable by CPD-Y; the racemate or D-enantiomer would produce false-negative or uninterpretable results.

Precursor for 2-Substituted 5-Nitrobenzimidazole-N-Oxide Antibacterial Synthesis

N-(2,4-Dinitrophenyl)-L-alanine methyl ester serves as a cyclization precursor to 2-methyl-5-nitrobenzimidazole-N-oxide, a known antibacterial pharmacophore scaffold. The 2,4-dinitro substitution pattern enables cyclization with 10% NaOH in aqueous dioxane, whereas the corresponding mono-nitro (2-nitrophenyl) analog requires a significantly stronger base [1]. The methyl ester may be hydrolyzed in situ under the basic cyclization conditions, directly generating the requisite carboxylic acid intermediate. For medicinal chemistry groups exploiting this benzimidazole-N-oxide synthetic route, procuring the 2,4-dinitro-substituted (rather than 2-nitro) derivative is essential for compatibility with standard cyclization protocols.

Chiral Reference Standard for HPLC and CE Enantioseparation Method Development

As a single-enantiomer DNP-amino acid derivative with a well-defined specific rotation ([α]²⁰/D −22°) and strong UV absorption, this compound serves as a calibration standard for developing chiral HPLC or capillary electrophoresis methods targeting DNP-amino acid enantiomer separation. DNP-amino acids have been successfully resolved on β-cyclodextrin-bonded stationary phases and by bovine serum albumin chiral columns (Resolvosil), with retention properties governed by amino acid side-chain hydrophobicity [1][2]. The alanine derivative, bearing the smallest chiral side chain (methyl), provides the baseline retention marker against which more hydrophobic DNP-amino acid enantiomers (e.g., phenylalanine, valine) can be referenced, making it a procurement priority for laboratories building DNP-amino acid chiral separation panels.

Quote Request

Request a Quote for N-(2,4-Dinitrophenyl)-L-alanine methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.